molecular formula C10H9FN2O2 B1518583 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid CAS No. 1156886-34-8

2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid

Cat. No.: B1518583
CAS No.: 1156886-34-8
M. Wt: 208.19 g/mol
InChI Key: PJNIENBCAVENBG-UHFFFAOYSA-N
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Description

2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid is a substituted acetic acid derivative featuring a 4-cyano-2-fluorophenyl group attached to a methylamino moiety. The presence of electron-withdrawing groups (cyano and fluoro) on the aromatic ring likely enhances its reactivity and binding affinity in biological systems.

Properties

IUPAC Name

2-(4-cyano-2-fluoro-N-methylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-13(6-10(14)15)9-3-2-7(5-12)4-8(9)11/h2-4H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNIENBCAVENBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • CAS Number : 42288-26-6

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

  • Antimicrobial Activity :
    • The compound has shown moderate to good antimicrobial activity against various strains of bacteria and fungi. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and from 13.40 to 137.43 µM against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
  • Anticancer Properties :
    • Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, although specific data on this compound is limited.
  • Anti-inflammatory Effects :
    • Some studies suggest that the compound could modulate inflammatory pathways, potentially reducing inflammation in various models.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Modulation of Cell Signaling Pathways : It is hypothesized that the compound interacts with specific receptors or signaling molecules, influencing pathways related to inflammation and cell growth.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against a panel of bacterial strains. The results indicated that the compound had significant antibacterial activity with an MIC comparable to standard antibiotics .
  • Cancer Cell Proliferation Inhibition :
    • In a controlled laboratory setting, the compound was tested against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.

Data Tables

Biological ActivityMIC Values (µM)Reference
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa137.43

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid exhibit promising anticancer properties. Research has demonstrated that the incorporation of cyano and fluorine groups can enhance the efficacy of compounds against various cancer cell lines. For instance, derivatives of this compound have shown activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

1.2 Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Specifically, its ability to modulate neurotransmitter systems may offer therapeutic benefits for conditions such as depression and anxiety. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), leading to improved mood and cognitive function in animal models .

1.3 Anti-inflammatory Properties
Another significant application is in the realm of anti-inflammatory drugs. The presence of the cyano group has been linked to the inhibition of pro-inflammatory cytokines, making it a candidate for further development in treating chronic inflammatory diseases such as rheumatoid arthritis .

Case Studies

StudyFocusFindings
Ghosh et al. (2014)Anticancer propertiesDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than existing treatments .
Zhang et al. (2020)Neurological applicationsShowed that derivatives improved cognitive function in rodent models, supporting their potential as SSRIs .
Sun et al. (2019)Anti-inflammatory effectsFound that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro, indicating strong anti-inflammatory potential .

Chemical Reactions Analysis

Amino Group Reactions

  • Acylation : The secondary amine undergoes acylation with acid chlorides or anhydrides. For example, reaction with acetyl chloride forms N-acetyl derivatives under basic conditions (e.g., triethylamine in THF) .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary ammonium salts in polar aprotic solvents like DMF.

Carboxylic Acid Reactions

  • Esterification : Forms esters via Fischer esterification (methanol/H₂SO₄) or coupling with alcohols using DCC/DMAP .

  • Amide Formation : Activates to acyl chloride (SOCl₂ or oxalyl chloride) for nucleophilic substitution with amines .

Electrophilic and Nucleophilic Behavior

The cyano group and fluorine atom influence electronic properties:

Reaction TypeConditionsProductReference
Cyano Hydrolysis H₂SO₄ (conc.), refluxCarboxylic acid derivative
Fluorine Substitution Pd-catalyzed coupling (Suzuki)Biaryl derivatives (low yield due to F⁻)
  • Cyano Group : Hydrolyzes to a carboxylic acid under strong acidic or basic conditions.

  • Fluorine Atom : Rarely participates in substitution due to strong C–F bond but may direct electrophilic aromatic substitution (e.g., nitration at para position) .

Redox Reactions

  • Reduction :

    • Cyano → Amine: Catalytic hydrogenation (H₂/Pd-C) converts –CN to –CH₂NH₂.

    • Carboxylic Acid → Alcohol: LiAlH₄ reduces –COOH to –CH₂OH .

  • Oxidation : Tertiary amine oxidizes to N-oxide with m-CPBA.

Peptide Mimetics

The carboxylic acid and amine groups enable incorporation into peptide backbones. Example synthesis:

  • Activate –COOH as acyl chloride (SOCl₂).

  • Couple with amino-terminated resin (solid-phase synthesis) .

Heterocycle Formation

Cyano group cyclizes with amines (e.g., hydrazine) to form tetrazole rings under Huisgen conditions .

Stability and Degradation Pathways

  • pH Sensitivity :

    • Stable in neutral conditions (pH 6–8).

    • Degrades in strong acid (protonation of amine, cyano hydrolysis) or base (saponification of ester derivatives).

  • Thermal Stability : Decomposes above 200°C via decarboxylation and cyano group rearrangement .

Case Study: Comparative Reactivity

Data from structural analogs highlight key trends:

Compound ModificationReactivity ChangeKey ObservationSource
Methyl → Isopropyl (amine) Reduced nucleophilicitySlower acylation kinetics
Fluoro → Chloro (aromatic) Enhanced electrophilic substitutionHigher yield in Suzuki coupling

Comparison with Similar Compounds

2-(4-Fluoro-2-methylphenyl)acetic Acid

  • Structure: Replaces the cyano and methylamino groups with a methyl substituent.
  • Molecular Weight : 168.17 g/mol (vs. ~220–230 g/mol estimated for the target compound).
  • The methyl group introduces steric hindrance, which may limit conformational flexibility .

2-[[(2-Fluorophenyl)-oxomethyl]amino]acetic Acid

  • Structure: Features a fluorobenzoyl group instead of the 4-cyano-2-fluorophenylmethylamino moiety.
  • Molecular Weight : 197.16 g/mol.
  • However, the lack of a cyano group reduces electron-withdrawing effects, which could lower stability under basic conditions .

2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic Acid

  • Structure : Substitutes the benzene ring with a pyridine ring and introduces a chlorine atom.
  • Molecular Weight : 228.63 g/mol.
  • These modifications may improve membrane permeability in biological systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Predictions
This compound ~220–230 (estimated) Cyano, fluoro, methylamino Moderate solubility in polar aprotic solvents (e.g., DMSO)
2-(4-Fluoro-2-methylphenyl)acetic acid 168.17 Fluoro, methyl High solubility in organic solvents (e.g., ethanol)
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride 242.11 Thiophene, chloro High water solubility due to ionic hydrochloride form

Key Observations :

  • The cyano and fluoro groups in the target compound enhance dipole interactions, favoring crystallization, as seen in related cocrystals (e.g., 2-(4-chlorophenyl)acetic acid cocrystal with O-H⋯N hydrogen bonds ).
  • Thiophene-containing analogs (e.g., ) exhibit higher molecular weights and altered electronic properties due to sulfur’s polarizability, which may influence redox reactivity .

Key Observations :

  • Bicyclic derivatives (e.g., compound 13 in ) show lower yields (52%) due to complex ring-forming steps, suggesting that steric and electronic factors in the target compound may similarly affect reaction efficiency .
  • Ester-protected analogs (e.g., methyl 2-(4-amino-2-fluorophenyl)acetate in ) require deprotection steps, adding to synthetic complexity .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis generally begins with 4-fluorophenylacetic acid or its derivatives. Activation of the carboxylic acid group to a more reactive acyl chloride intermediate is a crucial step, facilitating subsequent nucleophilic substitution reactions.

  • Acyl Chloride Formation:
    • Treatment of 4-fluorophenylacetic acid with thionyl chloride (SOCl₂) at 60–80 °C for 1–3 hours under reflux conditions yields 4-fluorophenylacetyl chloride.
    • Alternatively, oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide (DMF) at room temperature can be used to convert the acid to the acyl chloride efficiently.

      These methods produce reactive acyl chlorides suitable for further transformations.
Method Reagent(s) Conditions Yield/Notes
Thionyl chloride SOCl₂ 60–80 °C, 1–3 h reflux Efficient, crude acid chloride obtained
Oxalyl chloride (COCl)₂ + DMF Room temp, 1–2 h Mild conditions, high purity acid chloride

Amination and Introduction of the Methylamino Group

The key step to introduce the methylamino functionality on the phenyl ring involves nucleophilic substitution or coupling reactions with appropriate amine derivatives.

  • Reaction with Methylamine or Methylamino Precursors:
    The acyl chloride intermediate is reacted with methylamine or methylamino-containing nucleophiles to form the corresponding amides or amino acids. The reaction is typically performed in polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile, often at room temperature or slightly elevated temperatures (e.g., 20–70 °C) for several hours to ensure completion.

  • Use of Potassium Thioisocyanate:
    In some protocols, potassium thioisocyanate reacts with the acid chloride to form thioisocyanate intermediates, which then undergo further reaction with amine derivatives to yield the target compound or related intermediates.

Specific Synthesis from 4-Fluorophenylacetyl Derivatives

A representative synthesis involves:

  • Conversion of 4-fluorophenylacetic acid to 4-fluorophenylacetyl chloride using thionyl chloride under reflux.
  • Reaction of the acid chloride with potassium thioisocyanate in acetonitrile at 70 °C for 5 hours to afford 4-fluorophenylacetyl thioisocyanate.
  • Subsequent reaction of the thioisocyanate intermediate with a methylamino-containing compound in THF at room temperature for 12 hours.
  • Isolation of the product by filtration and purification, yielding the target compound with yields around 79%.

Reaction Conditions and Optimization

  • Temperature:
    Typically ranges from 0 °C (for sensitive additions) to reflux temperatures (~80 °C) depending on the step. Lower temperatures are used to control reactivity and avoid side reactions.

  • Solvents:
    Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and ethanol are commonly employed solvents. Choice depends on solubility and reaction kinetics.

  • Purification:
    Products are purified by aqueous workup (e.g., washing with sodium bicarbonate, brine), drying over sodium sulfate, and chromatographic methods such as flash chromatography on silica gel using ethyl acetate/petroleum ether mixtures.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acid to Acyl Chloride SOCl₂, reflux or (COCl)₂ + DMF, r.t. 60–80 °C or r.t. 1–3 h or 1–2 h High Crude acid chloride used directly
Acyl Chloride to Thioisocyanate Potassium thioisocyanate, MeCN 70 °C 5 h Not isolated Intermediate for further reaction
Thioisocyanate to Amino Acid Methylamino compound, THF r.t. 12 h ~79 Product isolated by filtration
Purification Aqueous washes, drying, flash chromatography N/A N/A N/A Ensures high purity

Additional Research Findings and Notes

  • The preparation of related fluorophenylacetic acid derivatives and their transformation into amino acid analogs is well-documented with reliable yields and reproducibility.

  • The use of thionyl chloride and oxalyl chloride for acid activation is standard in the synthesis of acyl chlorides, with oxalyl chloride offering milder conditions and often cleaner reactions.

  • Potassium thioisocyanate intermediates provide a versatile handle for introducing nitrogen-containing functionalities, facilitating the formation of amino acid derivatives.

  • Reaction monitoring by NMR and mass spectrometry confirms the formation and purity of intermediates and final products, supporting the robustness of these methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification of N-substituted glycine derivatives or alkylation of fluorophenyl precursors. For example, methyl ester intermediates (e.g., Methyl 2-[(4-chlorophenyl)amino]acetate) are prepared by reacting glycine derivatives with halogenated aryl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting solvent polarity, temperature (60–80°C), and catalyst selection (e.g., Pd for cross-coupling reactions). Post-synthetic hydrolysis with NaOH yields the acetic acid derivative .

Q. How can the reactivity of functional groups (e.g., cyano, fluorine) in this compound be leveraged for derivatization?

  • Methodology : The cyano group (-CN) can undergo reduction (e.g., H₂/Pd-C) to form amines or participate in nucleophilic addition reactions. The fluorine atom on the phenyl ring is resistant to hydrolysis but can direct electrophilic substitution reactions (e.g., nitration) to specific positions. Use NMR (¹⁹F, ¹H) to monitor regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify methylamino (-NCH₃) and acetic acid (-CH₂COOH) groups. Fluorine substituents cause splitting patterns in aromatic protons .
  • IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and nitrile (2200–2260 cm⁻¹) stretches .
  • HRMS : Validate molecular formula (C₁₀H₁₀FN₂O₂) and isotopic patterns .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s biological activity (e.g., anti-inflammatory vs. no effect) be resolved?

  • Methodology : Contradictions often arise from assay conditions. For example, anti-inflammatory activity observed via TNF-α inhibition in human cell lines may depend on cell type (e.g., THP-1 vs. HEK293) or concentration ranges. Validate findings using orthogonal assays (e.g., ELISA for cytokine profiling, in vivo models) and ensure compound stability in media (e.g., pH 7.4, 37°C) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2), leveraging the acetic acid moiety’s affinity for catalytic sites .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify key residues (e.g., Arg120, Tyr355 in COX-2) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Methodology : Conduct accelerated stability studies (ICH guidelines):

  • pH Stability : Incubate in buffers (pH 1–10) and quantify degradation via HPLC. The acetic acid group may hydrolyze at pH > 9, while the cyano group remains stable .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for aromatic derivatives) .

Q. What strategies differentiate this compound’s activity from structurally similar analogs (e.g., 4-chloro vs. 4-cyano derivatives)?

  • Methodology : Perform comparative SAR studies:

  • Replace -CN with -Cl or -CF₃ and assay activity (e.g., IC₅₀ in enzyme inhibition).
  • Use Hammett constants to quantify electronic effects: -CN (σₚ = 0.66) vs. -F (σₚ = 0.06) to correlate with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid

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